molecular formula C6H11N3S B7939937 4-Tert-butyl-1,2,3-thiadiazol-5-amine

4-Tert-butyl-1,2,3-thiadiazol-5-amine

Cat. No.: B7939937
M. Wt: 157.24 g/mol
InChI Key: WZEYELKFQLTQLK-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,2,3-thiadiazol-5-amine is a chemical compound with the molecular formula C₆H₁₁N₃S and a molecular weight of 157.24 g/mol It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

The synthesis of 4-Tert-butyl-1,2,3-thiadiazol-5-amine typically involves the reaction of pivaloyl chloride with thiosemicarbazide . The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

4-Tert-butyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-Tert-butyl-1,2,3-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound’s corrosion inhibition properties are due to its ability to form a protective layer on metal surfaces, preventing oxidation and degradation .

Comparison with Similar Compounds

4-Tert-butyl-1,2,3-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

4-tert-butylthiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-6(2,3)4-5(7)10-9-8-4/h7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEYELKFQLTQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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